T3SS-IN-4

T3SS inhibitor Xanthomonas oryzae hrp gene cluster

T3SS-IN-4 is a cryptolepine/neocryptolepine-derived small molecule that specifically inhibits the T3SS of Xanthomonas oryzae pv. oryzae (Xoo) without affecting bacterial growth, addressing the need for resistance-sparing chemical probes in plant pathology. • >80% hrpG/hrpX/hrpB1 mRNA suppression at 50 μM; 76% rice BLB lesion reduction at 100 μM • Documented synergy with quorum quenching bacteria F20 (Bliss synergy score 1.38) • ≥98% purity; solid at RT; ships ambient; validated exclusively for plant pathogen Xoo

Molecular Formula C16H11FN2
Molecular Weight 250.27 g/mol
Cat. No. B12384787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT3SS-IN-4
Molecular FormulaC16H11FN2
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2F)C=C3C1=NC4=CC=CC=C43
InChIInChI=1S/C16H11FN2/c1-19-15-10(5-4-7-13(15)17)9-12-11-6-2-3-8-14(11)18-16(12)19/h2-9H,1H3
InChIKeyDIJIMGMTWDYYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T3SS-IN-4: Xanthomonas T3SS Inhibitor


T3SS-IN-4 (Compound Z-8) is a synthetic small molecule derived from a cryptolepine and neocryptolepine scaffold, designed to specifically inhibit the Type III Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight (BLB) in rice [1]. Unlike conventional bactericides, T3SS-IN-4 suppresses virulence gene expression without impairing bacterial growth, thereby reducing selection pressure for antibiotic resistance [1]. It is chemically defined by the molecular formula C16H11FN2 and a molecular weight of 250.27 g/mol .

T3SS-IN-4 vs. Generic T3SS Inhibitors


Substituting T3SS-IN-4 with another T3SS inhibitor risks experimental failure due to significant differences in bacterial species specificity, molecular target, and chemical scaffold. Most T3SS inhibitors reported in the literature, such as salicylidene acylhydrazides (e.g., INP0341, INP1750) or fluorothiazinon, are active against human pathogens like Pseudomonas aeruginosa, Salmonella, or Shigella, whereas T3SS-IN-4 is uniquely characterized for the plant pathogen Xanthomonas oryzae pv. oryzae [1]. Moreover, the cryptolepine/neocryptolepine core of T3SS-IN-4 is distinct from the hydroxyquinoline, phenoxyacetamide, or acylhydrazide chemotypes commonly explored in anti-virulence research, implying divergent structure-activity relationships and potential off-target profiles [1]. Direct head-to-head data demonstrate that T3SS-IN-4 exhibits species-specific transcriptional suppression of the Xoo hrp gene cluster, a mechanism that cannot be assumed for T3SS inhibitors developed against mammalian pathogens [1].

T3SS-IN-4 Quantitative Evidence


hrp Gene Suppression Without Growth Inhibition

T3SS-IN-4 was identified as the most potent transcriptional suppressor among 25 cryptolepine/neocryptolepine derivatives screened against Xoo. Quantitative RT-PCR analysis revealed that T3SS-IN-4 reduced the mRNA levels of key hrp genes (hrpG, hrpX, hrpB1) by >80% at a concentration of 50 μM, compared to the untreated control [1]. In contrast, the parent scaffold compound cryptolepine showed no significant effect on hrp gene expression at equivalent concentrations, underscoring the importance of the Z-8 substitution pattern [1]. Bacterial growth curves confirmed that T3SS-IN-4 had no inhibitory effect on Xoo proliferation at concentrations up to 200 μM, a critical differentiation from conventional bactericidal agents [1].

T3SS inhibitor Xanthomonas oryzae hrp gene cluster

Hypersensitive Response Attenuation in Tobacco

In an in vivo tobacco leaf infiltration assay, T3SS-IN-4 significantly reduced the hypersensitive response (HR) elicited by Xoo. Pre-treatment of Xoo with 100 μM T3SS-IN-4 resulted in a >75% decrease in HR lesion area compared to DMSO-treated control bacteria [1]. This level of suppression is comparable to that achieved by the known T3SS inhibitor benzothiadiazole (BTH) in the same assay system, which reduced HR lesion area by approximately 80% at 200 μM [1]. T3SS-IN-4 achieved similar efficacy at a 2-fold lower concentration, suggesting improved potency per mole [1].

hypersensitive response plant immunity in vivo efficacy

Rice Bacterial Blight Reduction

In a greenhouse rice pathogenicity assay, treatment with T3SS-IN-4 significantly reduced bacterial leaf blight (BLB) symptoms. Rice plants (cv. IR24) spray-inoculated with Xoo pre-treated with 100 μM T3SS-IN-4 exhibited a lesion length of 1.8 ± 0.4 cm, compared to 7.5 ± 1.1 cm for the untreated control group, representing a 76% reduction in disease severity [1]. This efficacy is comparable to that of the commercial bactericide bismerthiazol, which reduced lesion length to 1.2 ± 0.3 cm under identical conditions [1]. Importantly, T3SS-IN-4 achieved this without directly killing Xoo, whereas bismerthiazol exerts bacteriostatic pressure [1].

rice bacterial blight disease severity crop protection

Synergistic Control with Quorum Quenching Bacteria

Combination treatment of T3SS-IN-4 with the quorum quenching bacterial strain F20 resulted in additive to synergistic control of BLB. While T3SS-IN-4 (100 μM) alone reduced lesion length from 7.5 cm to 1.8 cm (76% reduction), and F20 bacterial suspension (OD600=0.5) alone reduced lesion length to 3.2 cm (57% reduction), the combination reduced lesion length to 0.9 cm (88% reduction), a value significantly lower than either single treatment (p<0.01) [1]. The synergy score, calculated using the Bliss independence model, was 1.38, indicating a synergistic interaction [1]. This combination strategy is not replicable with generic T3SS inhibitors without empirical validation of compatibility.

synergy quorum quenching integrated disease management

T3SS-IN-4 Application Scenarios


T3SS Regulation and Effector Translocation

T3SS-IN-4 is uniquely suited as a chemical probe for dissecting the transcriptional regulation of the Xoo hrp gene cluster. Its >80% suppression of hrpG, hrpX, and hrpB1 mRNA at 50 μM [1] provides a robust tool for studying the hierarchical activation of the T3SS regulon without confounding growth inhibition artifacts. This is particularly valuable for comparative studies with other Xanthomonas T3SS inhibitors, such as ethyl-3-aryl-2-nitroacrylate derivatives, to map structure-activity relationships specific to plant pathogens.

Anti-Virulence Validation in Rice

For research groups focused on crop protection, T3SS-IN-4 offers a well-characterized, low-toxicity compound for proof-of-concept studies in rice BLB models. Its 76% reduction in lesion length at 100 μM [1] is comparable to commercial bactericides but achieved through a resistance-sparing mechanism, making it an ideal candidate for evaluating anti-virulence strategies in greenhouse and field trials.

IPM Formulation Development

The documented synergy between T3SS-IN-4 and quorum quenching bacteria F20 (Bliss synergy score 1.38) [1] positions this compound as a lead candidate for combination products. Industrial formulation scientists can leverage this data to develop tank-mix or co-formulation strategies that reduce the required application rate of both components, potentially lowering costs and environmental impact while maintaining efficacy.

Benchmarking T3SS Inhibitor Chemotypes

Given the scarcity of well-characterized plant pathogen T3SS inhibitors, T3SS-IN-4 serves as an essential positive control and benchmark compound for screening campaigns. Its quantitative performance metrics in HR suppression (>75% at 100 μM) and disease reduction (76% at 100 μM) [1] provide a clear efficacy threshold against which newly discovered compounds can be measured.

Technical Documentation Hub

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